3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL
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Overview
Description
3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. For instance, the reaction of 2-aminothiazole with 1,3-dibromopropane in the presence of a base such as triethylamine can yield the desired imidazo[2,1-B][1,3]thiazole scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazo[2,1-B][1,3]thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the reduced form of the imidazo[2,1-B][1,3]thiazole ring.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-B][1,3]thiazole: A closely related compound with similar biological activities.
Benzimidazo[2,1-B][1,3]thiazole: Another related compound known for its pharmaceutical applications.
Levamisole: A partially hydrogenated derivative with significant anthelmintic and immunomodulatory properties.
Uniqueness
3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H10N2OS |
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Molecular Weight |
182.25 g/mol |
IUPAC Name |
3-imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-ol |
InChI |
InChI=1S/C8H10N2OS/c11-4-1-2-7-6-10-3-5-12-8(10)9-7/h3,5-6,11H,1-2,4H2 |
InChI Key |
JBCRJEFUTHORRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=CN21)CCCO |
Origin of Product |
United States |
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